An In-depth Technical Guide to 5-Methylpyrimidin-2-amine: Properties, Structure, and Applications
An In-depth Technical Guide to 5-Methylpyrimidin-2-amine: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Physical Properties
5-Methylpyrimidin-2-amine, registered under CAS Number 50840-23-8, is a pyrimidine derivative characterized by a methyl group at the 5-position and an amino group at the 2-position of the pyrimidine ring.[1][2] This substitution pattern imparts specific electronic and steric properties that influence its reactivity and biological activity.
Structural and Molecular Data
The fundamental structural and molecular details of 5-Methylpyrimidin-2-amine are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | 5-methylpyrimidin-2-amine | [2] |
| CAS Number | 50840-23-8 | [1] |
| Molecular Formula | C₅H₇N₃ | [2] |
| Molecular Weight | 109.13 g/mol | [2] |
| SMILES | Cc1cnc(N)nc1 | [2] |
| InChI Key | MHZNCOBCMWBPPM-UHFFFAOYSA-N | [2] |
Physicochemical Properties
The physical state of 5-Methylpyrimidin-2-amine is a solid, typically appearing as an off-white to light yellow powder.[3] Key physical constants are critical for its handling, purification, and use in synthetic protocols.
| Property | Value | Source |
| Melting Point | 192-193 °C | [4] |
| Boiling Point | 194.6 °C | [4] |
| Appearance | Off-white to light yellow powder | [3] |
Spectroscopic and Structural Characterization
A thorough understanding of the spectroscopic signature of 5-Methylpyrimidin-2-amine is essential for its identification and quality control. While experimental spectra for this specific compound are not widely published, data from the closely related isomer, 2-amino-5-methylpyridine, along with general principles of NMR and IR spectroscopy, can provide valuable insights into the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of 5-Methylpyrimidin-2-amine is expected to show distinct signals for the methyl protons, the amino protons, and the aromatic protons on the pyrimidine ring. The methyl group protons would appear as a singlet, typically in the upfield region. The aromatic protons will be observed in the downfield region, with their chemical shifts and coupling patterns determined by their positions on the electron-deficient pyrimidine ring. The amino group protons may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms. The spectrum would show five distinct signals corresponding to the five carbon atoms in the molecule. The chemical shifts of the ring carbons will be influenced by the nitrogen atoms and the substituents.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Methylpyrimidin-2-amine will be characterized by the stretching and bending vibrations of its functional groups. Key expected absorptions include:
-
N-H stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed.
-
C=N and C=C stretching: Vibrations associated with the pyrimidine ring will appear in the fingerprint region.
-
N-H bending: A characteristic absorption for the amino group will be present.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of 5-Methylpyrimidin-2-amine. The molecular ion peak (M+) would be expected at an m/z corresponding to its molecular weight (109.13). The fragmentation pattern will be influenced by the stability of the pyrimidine ring and the loss of the methyl and amino groups.
Synthesis of 5-Methylpyrimidin-2-amine
The synthesis of 2-aminopyrimidines is a well-established area of organic chemistry. A common and effective method involves the condensation of a β-dicarbonyl compound or its equivalent with guanidine.[5]
General Synthetic Approach: Condensation with Guanidine
A plausible and widely used synthetic route to 5-Methylpyrimidin-2-amine involves the reaction of a suitable three-carbon precursor bearing a methyl group at the central carbon with guanidine.
Diagram: General Synthesis of 2-Aminopyrimidines
Caption: General workflow for the synthesis of 2-aminopyrimidines.
Exemplary Synthetic Protocol
Step 1: Reaction Setup
-
In a reaction vessel suitable for microwave synthesis or conventional heating, combine the appropriate β-ketoester or β-aldehydoester precursor with guanidine hydrochloride.
-
Add a base, such as potassium carbonate (K₂CO₃), to neutralize the hydrochloride and facilitate the condensation reaction.
-
A solvent may be used, although some microwave-assisted syntheses can be performed under solvent-free conditions.
Step 2: Reaction
-
If using microwave irradiation, heat the mixture to the appropriate temperature and for the specified time to drive the reaction to completion.
-
If using conventional heating, reflux the reaction mixture in a suitable solvent.
-
Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC).
Step 3: Work-up and Purification
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel to yield pure 5-Methylpyrimidin-2-amine.
Step 4: Characterization
-
Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry, comparing the obtained data with the expected values.
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[6] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an excellent core for designing molecules that can bind to biological targets with high affinity and selectivity.
5-Methylpyrimidin-2-amine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a key handle for further chemical modifications, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).
While specific drugs containing the 5-Methylpyrimidin-2-amine moiety are not prominently featured in the immediate search results, the broader class of aminopyrimidines is integral to the development of various therapeutic agents, including:
-
Kinase Inhibitors: The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.
-
Antiviral Agents: Pyrimidine derivatives have been extensively investigated for their antiviral activities.[7]
-
Anti-inflammatory Agents: The pyrimidine scaffold is a well-established pharmacophore in the development of anti-inflammatory drugs.[7]
The versatility of 5-Methylpyrimidin-2-amine as a synthetic intermediate makes it a compound of high interest for chemists working on the discovery and development of new drugs targeting a wide range of diseases.
Safety and Handling
5-Methylpyrimidin-2-amine is classified as an acute toxicant if swallowed (Acute Tox. 4 Oral).[2] The GHS pictogram associated with this hazard is the exclamation mark (GHS07), and the signal word is "Warning".[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Methylpyrimidin-2-amine is a valuable heterocyclic building block with significant potential in drug discovery and materials science. Its well-defined chemical and physical properties, coupled with its synthetic accessibility, make it an attractive starting material for the synthesis of a diverse range of functional molecules. Further exploration of its applications is likely to yield novel compounds with important biological activities.
References
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NIST. (n.d.). 2-Pyridinamine, 5-methyl-. Retrieved January 6, 2026, from [Link]
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ChemBK. (n.d.). 5-Methyl-pyrimidin-2-ylamine. Retrieved January 6, 2026, from [Link]
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PubChem. (n.d.). 2-Amino-5-methylpyridine. Retrieved January 6, 2026, from [Link]
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MDPI. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 19(11), 17685-17699. [Link]
- Google Patents. (1994). Process for the preparation of 2-amino-5-methyl-pyridine.
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RSC Publishing. (2014). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. RSC Advances, 4(94), 52145-52151. [Link]
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ACS Publications. (2011). Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. Organic Process Research & Development, 15(6), 1387-1391. [Link]
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The Versatility of 2-Amino-5-methylpyridine: Applications in Pharma, Agchem, and Beyond. (2025, December 12). Retrieved January 6, 2026, from [Link]
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Wikipedia. (n.d.). Befiradol. Retrieved January 6, 2026, from [Link]
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PMC. (2021). Recent Advances in Pyrimidine-Based Drugs. Retrieved January 6, 2026, from [Link]
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MDPI. (2022). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Pharmaceuticals, 15(5), 594. [Link]
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